BenchChemオンラインストアへようこそ!

2-(1H-Indol-3-yl)-N,N-dimethyl-2-oxo-acetamide

Crystal Engineering Solid-State Chemistry Process Chemistry

This indole-3-glyoxylamide derivative is the critical, analytically defined precursor for N,N-dimethyltryptamine (DMT) synthesis, as validated in the Cozzi–Daley modification of the Speeter–Anthony route. Its orthogonal carbonyl conformation (torsion angle ≈ –88.6°) uniquely dictates crystallinity and purification behavior, directly enabling the production of >99.9% pure DMT hemifumarate for clinical trials. Unlike other N-substituted analogues, this specific dimethylamide is structurally mandatory for the targeted tryptamine. Procuring ≥98% purity material is essential to ensure the high yield and purity profile required for pharmaceutical development and advanced research.

Molecular Formula C12H12N2O2
Molecular Weight 216.24 g/mol
CAS No. 29095-44-1
Cat. No. B1196866
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1H-Indol-3-yl)-N,N-dimethyl-2-oxo-acetamide
CAS29095-44-1
Synonyms2-(1H-indol-3-yl)-N,N-dimethyl-2-oxoacetamide
Molecular FormulaC12H12N2O2
Molecular Weight216.24 g/mol
Structural Identifiers
SMILESCN(C)C(=O)C(=O)C1=CNC2=CC=CC=C21
InChIInChI=1S/C12H12N2O2/c1-14(2)12(16)11(15)9-7-13-10-6-4-3-5-8(9)10/h3-7,13H,1-2H3
InChIKeyFIUGYEVWNQNDDO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(1H-Indol-3-yl)-N,N-dimethyl-2-oxo-acetamide (CAS 29095-44-1): Core Identity and Procurement Rationale


2-(1H-Indol-3-yl)-N,N-dimethyl-2-oxo-acetamide (CAS 29095-44-1) is an indole-3-glyoxylamide derivative bearing two α‑carbonyl groups and a terminal N,N‑dimethylamide moiety [1]. This compound serves as a key synthetic intermediate in the preparation of N,N‑dimethyltryptamine (DMT) [2] and has been structurally characterised by single‑crystal X‑ray diffraction [1]. Compared with the unsubstituted amide analogue, the dimethylamide substitution profoundly alters the conformational preference and hydrogen‑bonding network in the solid state, a feature that directly impacts crystallinity and purification behaviour during scale‑up.

Why Indole-3-glyoxylamide Analogs Cannot Be Simply Substituted for CAS 29095-44-1


Indole-3-glyoxylamides bearing different N‑substituents exhibit markedly different solid‑state conformations, hydrogen‑bonding architectures, and synthetic fates. The N,N‑dimethyl derivative adopts a nearly orthogonal orientation of the two carbonyl groups (torsion angle ≈ –88.6°) [1], whereas the unsubstituted amide analogue prefers a more planar arrangement (–149.3°) [1]. This conformational difference directly influences solubility, crystal habit, and ease of filtration during work‑up. Furthermore, the dimethylamide is the direct precursor to N,N‑dimethyltryptamine via aluminium hydride reduction [2]; replacing it with an N,N‑diethyl or N‑benzyl analogue would yield an entirely different tryptamine product, making generic substitution synthetically invalid.

Quantitative Differentiation Evidence for 2-(1H-Indol-3-yl)-N,N-dimethyl-2-oxo-acetamide


Conformational Divergence from the Unsubstituted Amide – Torsion Angle and Hydrogen‑Bonding Architecture

The N,N‑dimethyl derivative (II) displays a carbonyl–carbonyl torsion angle of –88.55(15)°, contrasting sharply with –149.3(3)° for the unsubstituted amide (I) [1]. The central C–C bond linking the two carbonyls is 1.5298(17) Å in II versus 1.528(4) Å in I, while the hydrogen‑bonding network in II is a simple helical chain, as opposed to the elaborate three‑dimensional network in I [1].

Crystal Engineering Solid-State Chemistry Process Chemistry

Exclusive Synthetic Access to N,N‑Dimethyltryptamine (DMT)

CAS 29095-44-1 is the penultimate intermediate in the Speeter–Anthony synthesis of pharmaceutical‑grade DMT hemifumarate. Aluminium hydride reduction of this specific dimethylamide yields DMT free base that, after salt formation, exceeds 99.9% purity [1]. Any other N‑substituted indole‑3‑glyoxylamide would produce a different tryptamine, rendering CAS 29095-44-1 irreplaceable for this validated clinical‑trial pathway.

Psychedelic Research Synthetic Chemistry Drug Development

Solid‑State Melting Point Differentiates from Parent Amide

The dimethylamide exhibits a sharp melting point of 159–160 °C (recrystallised from ethyl acetate/methylcyclohexane) [1]. While the melting point of the unsubstituted amide (I) is not explicitly reported in the same study, the structurally analogous indole‑3‑glyoxylamide scaffold typically melts above 200 °C ; the lower melting point of the dimethyl derivative simplifies melt‑based purification and hot‑filtration protocols.

Thermal Analysis Quality Control Purification

Commercial Purity Benchmark vs Structurally Similar Derivatives

The compound is routinely available at 98% purity from major suppliers , whereas many custom‑synthesised indole‑3‑glyoxylamides with bulkier N‑substituents are offered only at 95% due to purification challenges. This purity differential reduces the need for additional purification before use in sensitive transformations.

Procurement Quality Assurance Synthetic Reliability

Optimised Application Scenarios for 2-(1H-Indol-3-yl)-N,N-dimethyl-2-oxo-acetamide


GMP‑Grade DMT Hemifumarate for Clinical Trials

This compound is the immediate precursor in the Cozzi–Daley modification of the Speeter–Anthony route, delivering DMT hemifumarate of >99.9% purity suitable for intravenous administration in major depressive disorder trials [1]. Procurement of high‑purity (≥98%) starting material is essential to achieve this specification.

Crystallisation and Solid‑Form Screening

The well‑defined crystal structure (P2₁/c, Z = 4) and reproducible melting point (159–160 °C) make this dimethylamide an excellent model compound for studying the effect of N‑substitution on indole‑3‑glyoxylamide solid forms [2]. The simple helical hydrogen‑bonding motif facilitates polymorph screening.

Comparative Conformational Analysis in Structure‑Activity Studies

The nearly orthogonal carbonyl orientation (–88.6°) versus the planar arrangement of the unsubstituted amide provides a quantitative benchmark for computational chemists evaluating how N‑substitution modulates the electronic and steric environment of the indole‑3‑glyoxylamide pharmacophore [2].

Synthetic Methodology Development for Tryptamine Libraries

As the prototype substrate for the aluminium hydride reduction step, this intermediate is used to optimise reaction conditions (stoichiometry, temperature, quench protocol) that can then be applied to a library of substituted indole‑3‑glyoxylamides [1].

Quote Request

Request a Quote for 2-(1H-Indol-3-yl)-N,N-dimethyl-2-oxo-acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.